

role of tryptase in inflammatory disease

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An In-depth Technical Guide to the Role of Tryptase in Inflammatory Disease

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tryptase is a tetrameric serine protease that serves as the most abundant protein mediator stored within the secretory granules of mast cells. Upon mast cell activation, which is a key event in allergic and inflammatory responses, tryptase is released into the extracellular environment.[1] Once released, it functions as a potent signaling molecule, primarily by cleaving and activating a specific G protein-coupled receptor known as Protease-Activated Receptor 2 (PAR-2).[1][2] This activation triggers a cascade of downstream signaling events that contribute to the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, inflammatory bowel disease (IBD), and irritable bowel syndrome (IBS).[3][4] Tryptase is also deeply implicated in tissue remodeling and fibrosis by promoting fibroblast proliferation and collagen synthesis. Its specific localization to mast cells and its elevated levels during inflammatory episodes make it a critical biomarker for mast cell activation and a promising therapeutic target for a range of inflammatory and fibrotic conditions.

Biochemistry and Mechanism of Action Tryptase Isoforms and Structure

Tryptase exists in several isoforms, with α -tryptase and β -tryptase being the most clinically relevant. α -protryptase and β -protryptase are constitutively secreted as inactive monomers and contribute to baseline serum tryptase levels. The mature, enzymatically active form is a 134



kDa tetramer, composed of four β -tryptase subunits, which is stabilized by heparin. This tetrameric form is stored in mast cell granules and released upon degranulation.

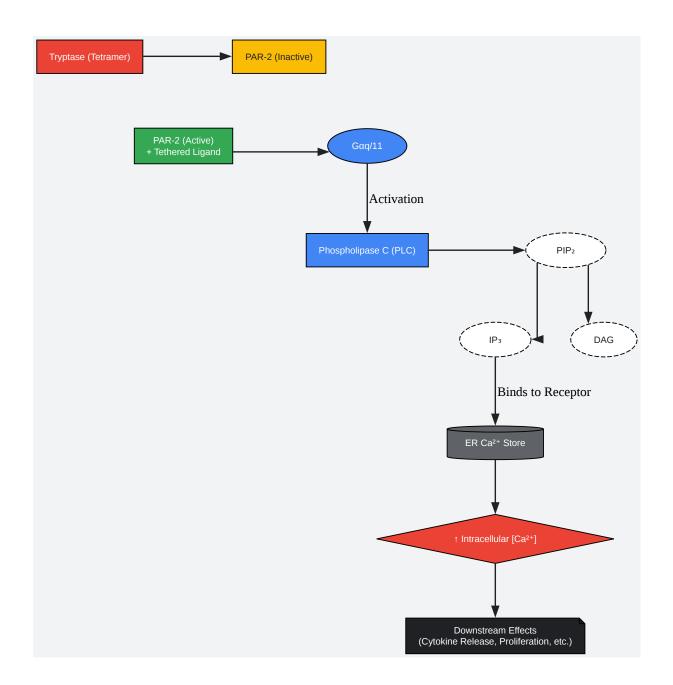
The Tryptase/PAR-2 Signaling Axis

The primary mechanism through which tryptase exerts its pro-inflammatory effects is the activation of Protease-Activated Receptor 2 (PAR-2).

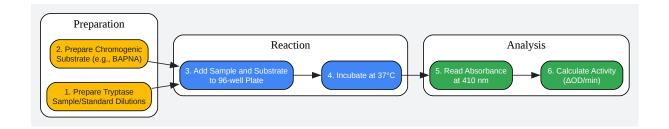
Mechanism of Activation:

- Cleavage: Tryptase cleaves the N-terminal extracellular domain of the PAR-2 receptor at a specific arginine-serine site (R³⁶-S³⁷).
- Tethered Ligand Formation: This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence SLIGKV in humans).
- Receptor Activation: The tethered ligand binds to the second extracellular loop of the receptor, inducing a conformational change that activates downstream G-protein signaling pathways.
- Signal Transduction: PAR-2 is coupled to G-proteins (primarily Gαq/11), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+), a key second messenger in inflammatory signaling.

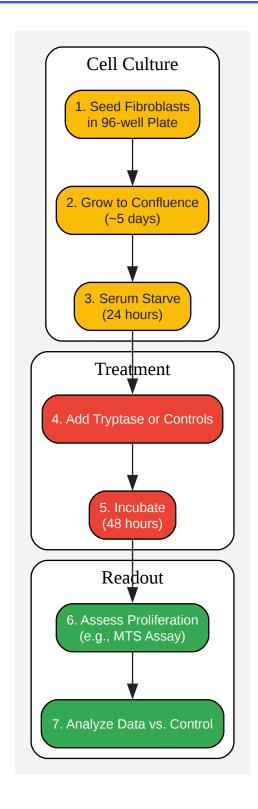












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